Isopulegol acetate Isopulegol acetate Isopulegol acetate is a natural product found in Mentha pulegium with data available.
Brand Name: Vulcanchem
CAS No.: 89-49-6
VCID: VC3897448
InChI: InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3
SMILES: CC1CCC(C(C1)OC(=O)C)C(=C)C
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Isopulegol acetate

CAS No.: 89-49-6

Cat. No.: VC3897448

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Isopulegol acetate - 89-49-6

Specification

CAS No. 89-49-6
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name (5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate
Standard InChI InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3
Standard InChI Key HLHIVJRLODSUCI-UHFFFAOYSA-N
SMILES CC1CCC(C(C1)OC(=O)C)C(=C)C
Canonical SMILES CC1CCC(C(C1)OC(=O)C)C(=C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Isopulegol acetate belongs to the menthane monoterpenoid class, distinguished by a p-menthane skeleton featuring a cyclohexane ring with specific substituents. The core structure includes a methyl group at position 5, an isopropenyl group at position 2, and an acetyloxy moiety at position 1 (Figure 1) . The compound’s stereochemistry—(1R,2S,5R)—dictates its three-dimensional conformation, influencing its physicochemical behavior and interaction with biological targets.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC12H20O2C_{12}H_{20}O_2
Molecular Weight196.29 g/mol
Boiling Point239.13°C (EPI Suite estimate)
SMILES NotationC[C@@H]1CCC@HC(C)=C
CAS Registry Number57576-09-7

The acetyl group confers enhanced stability compared to its parent alcohol, isopulegol, while the isopropenyl substituent introduces potential reactivity in cycloaddition and oxidation reactions .

Stereochemical Complexity

Synthesis and Industrial Production

Catalytic Cyclization of Citronellal

The primary industrial route involves cyclizing citronellal using tris(2,6-diarylaryloxy)aluminum catalysts, achieving diastereoselectivities exceeding 80% for isopulegol, which is subsequently acetylated . Key innovations include:

  • Additive Optimization: Carboxylic anhydrides (e.g., acetic anhydride) suppress citronellyl citronellate byproducts to ≤5% .

  • Reaction Engineering: Continuous-flow systems enhance throughput while maintaining stereochemical fidelity .

Table 2: Representative Cyclization Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading0.5–1.0 mol%92–95% isopulegol
Temperature80–100°CMinimizes thermal degradation
Additive Concentration2–5 wt% acetic anhydrideByproduct reduction to 3%

Acetylation of Isopulegol

The final step employs acetyl chloride or acetic anhydride under mild acidic conditions, achieving near-quantitative conversion. Kinetic studies reveal an activation energy of 65.2±2.1kJ/mol65.2 \pm 2.1 \, \text{kJ/mol} for this esterification, with side-product formation limited to <1% when using molecular sieves to scavenge water .

Physicochemical Profile

Thermal and Solubility Properties

Isopulegol acetate exhibits marked thermal stability, with decomposition onset at 285°C (TGA data) . Its lipophilicity (logPoct/water=3.1\log P_{\text{oct/water}} = 3.1) facilitates solubility in ethanol (≥200 g/L) and propylene glycol (150 g/L), but limited aqueous solubility (4.7 mg/L at 25°C) .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorbance at 1745 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-O acetate) .

  • NMR: Characteristic 13C^{13}\text{C} signals at δ 170.8 (carbonyl), 21.0 (acetyl methyl), and 16.3 ppm (isopropenyl methyl) .

Industrial Applications

Fragrance Industry

Constituting 0.02–0.15% in premium perfumes, isopulegol acetate imparts fresh, minty top notes. Its low skin sensitization potential (NESIL 2500 μg/cm2^2) makes it preferable to structurally similar allergens like limonene oxides.

Pharmaceutical Intermediates

Emerging use in synthesizing (-)-menthol derivatives highlights its role as a chiral building block. Recent patents describe its conversion to p-menthane-3,8-diol antivirals via regioselective epoxidation .

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